molecular formula C9H10F3NO B3074622 N-ethyl-3-(trifluoromethoxy)aniline CAS No. 1021059-82-4

N-ethyl-3-(trifluoromethoxy)aniline

Cat. No.: B3074622
CAS No.: 1021059-82-4
M. Wt: 205.18 g/mol
InChI Key: UPIVKOMCDMMWNW-UHFFFAOYSA-N
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Description

N-ethyl-3-(trifluoromethoxy)aniline is an aromatic amine with the chemical formula C9H10F3NO. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a trifluoromethoxy group attached to the benzene ring. It is known for its high selectivity and reactivity, making it a valuable compound in various chemical processes and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3-(trifluoromethoxy)aniline can be synthesized through the reaction of formic acid with nitrobenzene. The reaction is typically carried out in the presence of ammonium formate as a catalyst at temperatures around 140°C. This method yields a high selectivity for nitroarenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process involving formic acid and nitrobenzene can be scaled up for industrial applications. The use of ammonium formate as a catalyst and maintaining optimal reaction conditions are crucial for achieving high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-3-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-ethyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical reactions. The ethyl group attached to the nitrogen atom can also affect the compound’s steric and electronic characteristics, contributing to its unique behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-(trifluoromethoxy)aniline is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it highly selective and reactive in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-ethyl-3-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVKOMCDMMWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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